

physical and chemical properties of N,N'-methylenebis(acrylamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diacrylamide*

Cat. No.: *B3188283*

[Get Quote](#)

N,N'-Methylenebis(acrylamide): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-Methylenebis(acrylamide) (MBA or Bis-acrylamide) is a key reagent in molecular biology and polymer chemistry, primarily utilized as a cross-linking agent in the synthesis of polyacrylamide gels. Its ability to form a porous matrix is fundamental to various analytical and preparative techniques, including gel electrophoresis for the separation of proteins and nucleic acids. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for property determination, and a visualization of its role in a common laboratory workflow.

Core Physical and Chemical Properties

N,N'-Methylenebis(acrylamide) is a white, crystalline powder.^[1] Its bifunctional nature, possessing two acrylamide groups linked by a methylene bridge, allows it to act as a cross-linker, forming covalent bonds between linear polyacrylamide chains.^{[2][3]} This cross-linking is essential for creating a gel matrix with controlled porosity.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N,N'-Methylenebis(acrylamide).

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1][4][5]
Molecular Weight	154.17 g/mol	[1][6]
Melting Point	>300 °C (decomposes)	[6][7][8][9][10]
Density	1.235 g/cm ³	[1][8]
Vapor Density	5.31 (vs air)	[1][6][11]
Water Solubility	20 g/L at 20 °C	[6][12]
Solubility in other solvents	Soluble in ethanol, methanol, and DMSO.	[7][13]
Appearance	White crystalline powder.	[1][5]

Chemical Reactivity and Stability

N,N'-Methylenebis(acrylamide) is a reactive molecule due to its two vinyl groups, making it susceptible to polymerization.[5] This reactivity is harnessed in the formation of polyacrylamide gels, where it co-polymerizes with acrylamide in the presence of a free radical initiator, such as ammonium persulfate (APS), and a catalyst, like tetramethylethylenediamine (TEMED).[3] The ratio of acrylamide to N,N'-methylenebis(acrylamide) is a critical parameter that determines the pore size of the gel and, consequently, its sieving properties for macromolecule separation.[4]

The compound is sensitive to air and light and should be stored in a cool, dark place, typically at 2-8°C, to prevent premature polymerization.[2][7][11] It is incompatible with strong oxidizing agents, acids, and bases.[7]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of N,N'-methylenebis(acrylamide).

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.

Materials:

- N,N'-Methylenebis(acrylamide) sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- **Sample Preparation:** If the N,N'-methylenebis(acrylamide) sample is not already a fine powder, gently grind it using a mortar and pestle.
- **Capillary Tube Filling:** Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.
- **Apparatus Setup:**
 - **Mel-Temp Apparatus:** Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated port.
 - **Thiele Tube:** Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.
- **Heating:** Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, heat

rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

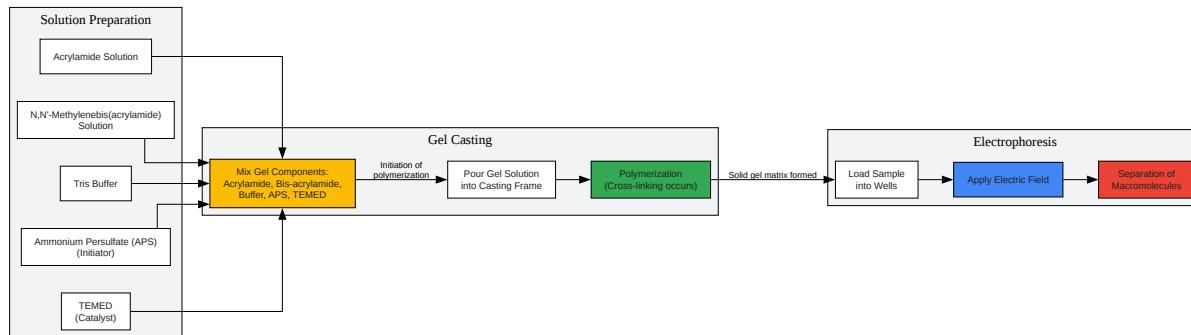
- Observation: Carefully observe the sample through the magnifying lens (if available). Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting: Report the observed melting point as a range of these two temperatures. A sharp melting point range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of an organic compound in various solvents.

Materials:

- N,N'-Methylenebis(acrylamide) sample
- Test tubes and rack
- Graduated cylinder or pipettes
- Spatula
- Vortex mixer (optional)
- Solvents: Deionized water, ethanol, methanol, DMSO


Procedure:

- Sample Measurement: Weigh approximately 0.1 g of N,N'-methylenebis(acrylamide) and place it into a clean, dry test tube.
- Solvent Addition: Add 1 mL of the chosen solvent (e.g., deionized water) to the test tube.
- Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

- Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration. If solid material remains, the compound is sparingly soluble or insoluble.
- Incremental Solvent Addition: If the compound did not dissolve in the initial 1 mL, add an additional 2 mL of the solvent and mix again. Observe for dissolution.
- Heating (Optional): If the compound is still insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.
- Reporting: Record the solubility of N,N'-methylenebis(acrylamide) in each tested solvent, noting whether it is soluble, sparingly soluble, or insoluble at room temperature and with heating. For quantitative results, the mass of solute that dissolves in a specific volume of solvent can be determined.

Role in Polyacrylamide Gel Electrophoresis (PAGE)

N,N'-methylenebis(acrylamide) is a critical component in the preparation of polyacrylamide gels for electrophoresis. The following diagram illustrates the logical workflow of preparing a polyacrylamide gel.

[Click to download full resolution via product page](#)

Caption: Workflow for Polyacrylamide Gel Electrophoresis (PAGE) preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pennwest.edu [pennwest.edu]

- 3. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. store.astm.org [store.astm.org]
- 6. PAGE Electrophoresis | Wanunu Lab [wanunu.sites.northeastern.edu]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. mpbio.com [mpbio.com]
- 13. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
- To cite this document: BenchChem. [physical and chemical properties of N,N'-methylenebis(acrylamide)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3188283#physical-and-chemical-properties-of-n-n-methylenebis-acrylamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com